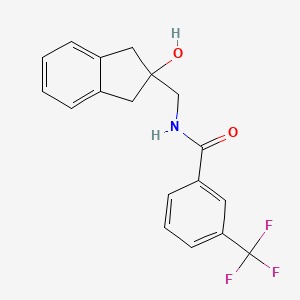

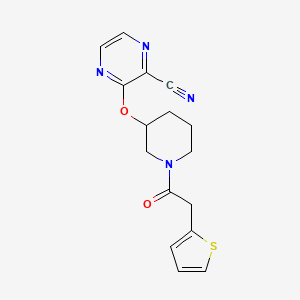

![molecular formula C17H13N5O2 B2409168 5-甲基-N-[4-(1H-四唑-1-基)苯基]-1-苯并呋喃-2-甲酰胺 CAS No. 951895-27-5](/img/structure/B2409168.png)

5-甲基-N-[4-(1H-四唑-1-基)苯基]-1-苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrazole derivatives are a class of compounds that have received significant attention in medicinal chemistry due to their wide range of biological activities . They are often used as bioisosteres for carboxylic acid groups . The benzofuran component is a heterocyclic compound that is also found in a variety of biologically active compounds .

Synthesis Analysis

The most direct and convenient route to 5-substituted-1H-tetrazoles, a class of compounds that includes the tetrazole component of the compound you’re interested in, is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

The molecular structure of a compound can significantly influence its biological activity. For example, the introduction of a 1H-tetrazol-5-yl group to a coumarin scaffold was found to significantly enhance the potency of GPR35 agonists .Chemical Reactions Analysis

The chemical reactions involving tetrazole derivatives can be quite diverse, depending on the other functional groups present in the molecule. For example, G protein-coupled receptor-35 (GPR35) agonists based on a coumarin scaffold were found to have enhanced potency with the introduction of a 1H-tetrazol-5-yl group .科学研究应用

合成和表征

关于“5-甲基-N-[4-(1H-四唑-1-基)苯基]-1-苯并呋喃-2-甲酰胺”的研究的一个关键领域涉及其衍生物的合成和表征,这些衍生物因其抗菌特性而被广泛研究。例如,已经报道了与喹啉、吡唑和苯并呋喃部分整合的新型衍生物的合成和体外抗菌筛选,通过环缩合反应显示出优异的产率(Idrees 等,2020)。类似地,已经合成并评估了具有氧噻唑烷和甲酰胺基团的创新衍生物对一组病原微生物的抗菌活性,表明该化合物有可能成为开发新型抗菌剂的基础(Idrees 等,2019)。

生物活性

对“5-甲基-N-[4-(1H-四唑-1-基)苯基]-1-苯并呋喃-2-甲酰胺”衍生物的生物活性的研究揭示了它们在治疗各种疾病方面的潜力,而不仅仅是抗菌作用。研究表明它们具有镇痛和抗炎活性,突出了苯并呋喃吡唑杂环在控制疼痛和炎症方面的治疗潜力(Kenchappa 等,2020)。此外,已经探索了源自天然产物(如维斯那金酮和凯林酮)的新型苯并二呋喃化合物的合成,以了解它们的 COX-1/COX-2 抑制、镇痛和抗炎活性,为开发新的抗炎药提供了见解(Abu-Hashem 等,2020)。

抗过敏和抗肿瘤特性

进一步的研究调查了四唑基和苯并呋喃化合物的抗过敏和抗肿瘤特性。对 N-(1H-四唑-5-基)-6-苯基-2-吡啶甲酰胺的研究显示出显着的抗过敏活性,为开发新的抗过敏剂提供了基础(Honma 等,1983)。此外,已经探索了咪唑四嗪的合成和化学,包括它们的抗肿瘤活性,表明此类化合物在创建新的癌症疗法方面的潜力(Stevens 等,1984)。

作用机制

Target of Action

Tetrazoles, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets due to their diverse biological applications .

Mode of Action

Tetrazoles in general are known for their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to affect a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions, a class of compounds to which this compound belongs, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Given the wide range of biological activities associated with tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Action Environment

It is known that the properties of tetrazoles can be influenced by factors such as temperature and ph .

未来方向

The future directions in the research and development of a compound depend on its potential applications. For example, GPR35 has emerged as a potential target in the treatment of pain and inflammatory and metabolic diseases . Therefore, compounds with a 1H-tetrazol-5-yl group, such as “5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide”, could potentially be developed as therapeutics for these conditions.

属性

IUPAC Name |

5-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c1-11-2-7-15-12(8-11)9-16(24-15)17(23)19-13-3-5-14(6-4-13)22-10-18-20-21-22/h2-10H,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZRXDXFJGBMAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

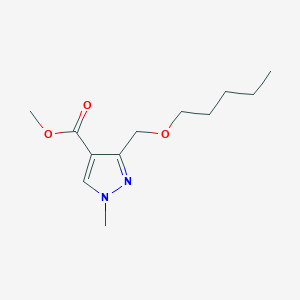

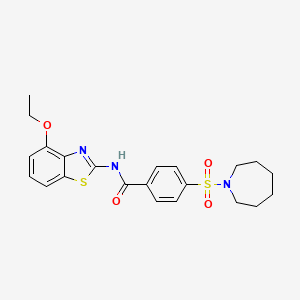

![2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2409094.png)

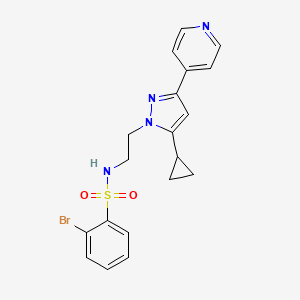

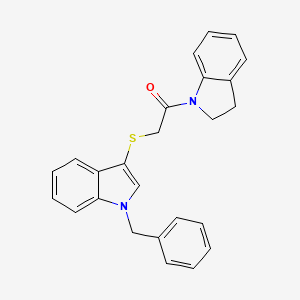

![N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2409095.png)

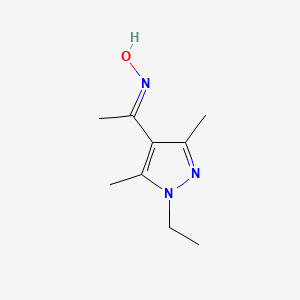

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)

![Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2409101.png)

![5-(3-methoxypropyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409102.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409106.png)

![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)